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An objective analysis of eravacycline's performance against Carbapenem-Resistant

Enterobacteriaceae (CRE), offering a comprehensive look at its in vitro activity and clinical trial

outcomes compared to other antibiotics. This guide is intended for researchers, scientists, and

drug development professionals.

The rise of carbapenem-resistant Enterobacteriaceae (CRE) poses a significant threat to global

health, limiting therapeutic options for severe infections. Eravacycline, a synthetic fluorocycline

antibiotic, has emerged as a promising agent due to its broad-spectrum activity. This guide

provides a detailed comparison of eravacycline's efficacy against CRE with alternative

treatments, supported by experimental data and methodologies.

In Vitro Susceptibility: Eravacycline vs. Comparators
In vitro studies are crucial for determining an antibiotic's potential effectiveness. Eravacycline

has consistently demonstrated potent activity against CRE isolates, often exhibiting lower

minimum inhibitory concentrations (MICs) than other tetracycline-class antibiotics like

tigecycline.

A recent study highlighted that the MIC50 and MIC90 of eravacycline against carbapenem-

resistant Klebsiella pneumoniae (CRKP) were 0.5 mg/L and 2 mg/L, respectively. For

carbapenem-resistant E. coli, the MIC50 and MIC90 were 0.25 mg/L and 1 mg/L[1]. Another

study found that against CRE, 83% of isolates were susceptible to eravacycline[2][3]. Notably,
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the MICs for eravacycline are often two- to four-fold lower than those of tigecycline against

CRE isolates[1][4][5].

Pathogen Antibiotic MIC50 (mg/L) MIC90 (mg/L)
Susceptibility
(%)

Carbapenem-

Resistant K.

pneumoniae

Eravacycline 0.5 2 53.1

Tigecycline 1 2 >90

Carbapenem-

Resistant E. coli
Eravacycline 0.25 1 92

Tigecycline 0.5 1 94

Carbapenem-

Resistant

Enterobacter

cloacae Complex

Eravacycline 1 4 45.2

Tigecycline 0.5 4 >90

All CRE Isolates Eravacycline - - 83[2][3]

Data compiled from multiple sources[1]. Susceptibility rates are based on FDA or EUCAST

breakpoints where available and may vary by study.

Clinical Efficacy: Insights from IGNITE Trials
The IGNITE (Investigating Gram-Negative Infections Treated with Eravacycline) clinical trial

program provides the most robust clinical data for eravacycline, primarily in the context of

complicated intra-abdominal infections (cIAIs), which are often caused by CRE.

In the pooled analysis of the IGNITE 1 and IGNITE 4 trials, eravacycline was compared to

ertapenem and meropenem, respectively. The trials demonstrated the non-inferiority of

eravacycline to these carbapenems for treating cIAIs[6][7].
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Trial Treatment Group
Clinical Cure Rate
(Microbiologically
Evaluable)

Key Findings

IGNITE 1
Eravacycline (1.0

mg/kg q12h)
86.8%

Non-inferior to

ertapenem[4][6][8][9].

Ertapenem (1.0 g

q24h)
87.6%

IGNITE 4
Eravacycline (1.0

mg/kg q12h)
90.8%

Non-inferior to

meropenem[6][8].

Meropenem (1.0 g

q8h)
91.2%

Pooled Analysis

(IGNITE 1 & 4)
Eravacycline

86.3% (vs.

Enterobacteriaceae)

Favorable

microbiological and

clinical responses

against resistant

Gram-negative

pathogens[6].

Comparators

(Ertapenem/Meropene

m)

88.9% (vs.

Enterobacteriaceae)

A key sub-analysis of these trials focused on patients with baseline bacteremia. In this high-risk

group, eravacycline demonstrated a clinical response rate of 87.5% (28 of 32 patients),

compared to 77.0% for the carbapenem comparators[10]. Microbiological eradication from

blood cultures was also high and comparable between groups (97.1% for eravacycline vs.

97.2% for comparators)[10].

Mechanisms & Methodologies
Understanding the underlying mechanisms of resistance and the protocols used to evaluate

antibiotic efficacy is critical for interpreting these findings.

Key Resistance Mechanisms in CRE
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Carbapenem resistance in Enterobacteriaceae is multifaceted. The primary mechanisms

include the production of carbapenemase enzymes that hydrolyze carbapenem antibiotics,

alterations in outer membrane permeability due to porin mutations, and the activity of efflux

pumps that actively remove antibiotics from the bacterial cell[11][12][13][14][15]. Eravacycline

was specifically designed to overcome common tetracycline resistance mechanisms like efflux

pumps and ribosomal protection proteins[16][17][18].
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Caption: Mechanisms of carbapenem resistance in Enterobacteriaceae.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://www.benchchem.com/product/b3026998?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3026998?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Eravacycline's Mechanism of Action
Like other tetracyclines, eravacycline functions by inhibiting bacterial protein synthesis. It binds

to the 30S ribosomal subunit, which blocks the attachment of aminoacyl-tRNA to the ribosome-

mRNA complex. This action prevents the addition of amino acids to the growing peptide chain,

effectively halting protein production and inhibiting bacterial growth[16][17][18][19][20]. Its

structural modifications enhance its binding affinity and allow it to evade common tetracycline

resistance mechanisms[16][18].
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Caption: Eravacycline inhibits protein synthesis by binding to the 30S ribosomal subunit.
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Experimental Protocols
The data presented in this guide are derived from studies employing standardized and rigorous

methodologies.

Antimicrobial Susceptibility Testing (AST)
Method: The in vitro data, including MIC values, are typically determined using the broth

microdilution method as specified by the Clinical and Laboratory Standards Institute (CLSI)

or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][3][21]

Procedure:

Bacterial isolates are cultured to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

The bacterial suspension is inoculated into microtiter plates containing serial two-fold

dilutions of the antibiotics being tested (e.g., eravacycline, tigecycline, meropenem).

Plates are incubated under specific conditions (e.g., 35°C for 16-20 hours).

The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits

visible bacterial growth.

Susceptibility is determined by comparing the MIC value to established clinical breakpoints

set by regulatory bodies like the FDA or EUCAST[21].

Clinical Trial Protocol (IGNITE 1 & 4 Synopsis)
The IGNITE trials were Phase 3, multicenter, randomized, double-blind studies designed to

assess the efficacy and safety of eravacycline for cIAIs.[6][8][9][10]

Patient Population: Adults with confirmed complicated intra-abdominal infections requiring

surgical intervention and antibacterial therapy.

Randomization: Patients were randomly assigned (1:1) to receive either intravenous

eravacycline or a comparator carbapenem (ertapenem in IGNITE 1, meropenem in IGNITE

4) for 4 to 14 days.
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Primary Endpoint: The primary efficacy outcome was the clinical cure rate at the Test-of-Cure

(TOC) visit, which occurred approximately 28 days after randomization[10]. Clinical cure was

defined as the complete resolution or significant improvement of signs and symptoms of the

index infection.

Key Analyses: The primary analysis was conducted on the microbiological intent-to-treat

(micro-ITT) population, which included all randomized patients who had at least one baseline

bacterial pathogen known to cause cIAI[9]. A non-inferiority margin (e.g., 10% or 12.5%) was

used to compare the cure rates between the treatment arms[9].
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Caption: Simplified workflow of the IGNITE 1 and IGNITE 4 clinical trials.
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Conclusion
Eravacycline demonstrates potent in vitro activity against a broad range of carbapenem-

resistant Enterobacteriaceae, often superior to that of tigecycline. Clinical data from the IGNITE

trials have established its non-inferiority to standard-of-care carbapenems for the treatment of

complicated intra-abdominal infections, including in patients with concurrent bacteremia. Its

unique chemical structure allows it to overcome common tetracycline resistance mechanisms,

making it a valuable therapeutic option in the fight against multidrug-resistant pathogens.

Further clinical evaluation is warranted to fully define its role in treating infections caused

specifically by CRE.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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